molecular formula C9H10N4O4 B216739 [(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate CAS No. 101691-11-6

[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate

Cat. No. B216739
CAS RN: 101691-11-6
M. Wt: 680.9 g/mol
InChI Key: LRSSPUDWEXUPDK-UDZCFNNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate is a natural product found in Pardachirus marmoratus with data available.

Scientific Research Applications

Crystallography and Molecular Structure Analysis

The compound, with its complex molecular structure, has been the subject of research in the field of crystallography. Studies have focused on determining the crystal structure of similar compounds, which can be critical for understanding their chemical and physical properties. For instance, Ketuly et al. (2010) examined a closely related compound, analyzing its molecular structure and the orientations of peripheral groups, which has implications for understanding molecular interactions and stability (Ketuly, Hadi, Khaledi, & Tiekink, 2010). Similarly, studies by Zhou et al. (2015) on the crystal structure of related compounds help in comprehending their electrostatic properties, which are crucial in pharmaceutical applications (Zhou, Huang, Zhang, Wang, & Huang, 2015).

Bioactive Compound Synthesis

Research has also been conducted on synthesizing bioactive compounds using steroidal scaffolds similar to the specified compound. For example, Ching (2013) explored synthesizing liver X receptor agonists from hyodeoxycholic acid, which shares structural similarities with the specified compound. This research is significant in developing new drugs for treating diseases related to cholesterol metabolism (Ching, 2013).

Pharmacological Applications

Research has also indicated the potential pharmacological applications of compounds structurally similar to the specified compound. For example, Maharjan et al. (2011) demonstrated the use of a pseudo-sugar derivative of cholesterol in increasing the survival of retinal endothelial cells, highlighting its potential therapeutic application in diseases like diabetic retinopathy (Maharjan, Lee, Agrawal, Choi, Maeng, Kim, Kim, Suh, & Kwon, 2011).

Chemical Transformations and Synthetic Chemistry

The compound's structure lends itself to studies in chemical transformations and synthetic chemistry. For instance, Mosimann and Vogel (2000) investigated the formation of oxetanes through the migration of benzyloxy groups in compounds with similar structures, which is crucial in synthetic organic chemistry (Mosimann & Vogel, 2000).

properties

CAS RN

101691-11-6

Product Name

[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate

Molecular Formula

C9H10N4O4

Molecular Weight

680.9 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C37H60O11/c1-19(17-45-21(3)38)8-7-9-20(2)25-10-11-26-31-27(16-30(41)37(25,26)6)36(5)13-12-24(40)14-23(36)15-28(31)47-35-34(44)33(43)32(42)29(48-35)18-46-22(4)39/h14,19-20,24-35,40-44H,7-13,15-18H2,1-6H3/t19-,20-,24?,25-,26?,27?,28-,29-,30+,31?,32+,33-,34-,35-,36+,37-/m1/s1

InChI Key

LRSSPUDWEXUPDK-UDZCFNNKSA-N

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](CC4=CC(CC[C@]34C)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@H](O5)COC(=O)C)O)O)O)O)C)COC(=O)C

SMILES

CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4=CC(CCC34C)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)O)C)COC(=O)C

Canonical SMILES

CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4=CC(CCC34C)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)O)C)COC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 2
[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 3
[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 4
[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 5
[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 6
[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate

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